Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Brand Name: Vulcanchem
CAS No.: 908852-19-7
VCID: VC3852131
InChI: InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3/t26-,27-;/m1./s1
SMILES: CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN
Molecular Formula: C34H40FN3O5
Molecular Weight: 589.7 g/mol

Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

CAS No.: 908852-19-7

Cat. No.: VC3852131

Molecular Formula: C34H40FN3O5

Molecular Weight: 589.7 g/mol

* For research use only. Not for human or veterinary use.

Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate - 908852-19-7

Specification

CAS No. 908852-19-7
Molecular Formula C34H40FN3O5
Molecular Weight 589.7 g/mol
IUPAC Name (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine
Standard InChI InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3/t26-,27-;/m1./s1
Standard InChI Key RZTYUCZNJVCINM-CNZCJKERSA-N
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN
SMILES CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN
Canonical SMILES CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole core substituted with fluorophenyl, isopropyl, phenylcarbamoyl, and phenyl groups, coupled with a heptanoic acid side chain. The (3R,5R) configuration of the dihydroxyheptanoate moiety is critical for its biological activity, mirroring the stereochemical requirements of atorvastatin . The methanamine counterion forms a salt via protonation of the carboxylic acid group, stabilizing the molecule in solid-state formulations.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC34H40FN3O5\text{C}_{34}\text{H}_{40}\text{FN}_{3}\text{O}_{5}
Molecular Weight589.7 g/mol
CAS Registry Number908852-19-7
IUPAC Name(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine
SMILES NotationCC(C)C1=C(C(=C(N1CCC@HO)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN

The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability, while the isopropyl group contributes to hydrophobic interactions in biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this methanamine salt likely follows modifications of atorvastatin’s established routes, which involve:

  • Pyrrole Core Formation: Cyclocondensation of diketones with amines to construct the substituted pyrrole ring .

  • Side Chain Elaboration: Stereoselective hydroxylation and chain extension to introduce the dihydroxyheptanoate moiety.

  • Salt Formation: Reaction of atorvastatin free acid with methanamine in a polar solvent to yield the crystalline salt .

Table 2: Industrial Suppliers and Specifications

SupplierAssayAppearancePackaging
Dayang Chem (Hangzhou) Co., Ltd.≥98%Off-white crystalline powder1–25 kg drums
Orchid Chemical Supplies Ltd.99%White crystalline powder25–200 kg drums
Wuhan Circle Star Chem-medical Tech99%White powderCustomized

Suppliers emphasize storage in cool, dry conditions to prevent hydrolysis of the ester and carbamoyl groups .

Pharmacological Profile and Applications

Mechanism of Action

As a statin derivative, the compound inhibits HMG-CoA reductase\text{HMG-CoA reductase}, the rate-limiting enzyme in cholesterol biosynthesis. The (3R,5R) configuration ensures optimal binding to the enzyme’s active site, reducing hepatic LDL production and upregulating LDL receptor expression .

Comparative Efficacy

Table 3: Atorvastatin Salt Comparisons

Salt FormSolubility (mg/mL)Stability (t₁/₂ at 25°C)
Methanamine0.45>24 months
Calcium (Atorvastatin)0.1218 months
Tert-Butyl Ester0.0812 months

The methanamine salt’s superior solubility enhances bioavailability in oral formulations, while its stability prolongs shelf life .

Regulatory and Market Landscape

Global Production Trends

A 2025 market report highlights a compound annual growth rate (CAGR) of 6.2% for atorvastatin intermediates, driven by rising cardiovascular disease prevalence . China dominates production, with 80% of suppliers based in regions like Hangzhou and Wuhan .

Regulatory Compliance

The compound meets EP and USP standards for impurities (e.g., ≤0.1% for related substances) . Batch-to-batch consistency is ensured via HPLC and NMR quality control protocols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator